molecular formula C10H13BrO2 B087376 4-Bromo-2-(2-methoxyethoxy)toluene CAS No. 1291487-18-7

4-Bromo-2-(2-methoxyethoxy)toluene

Cat. No. B087376
CAS RN: 1291487-18-7
M. Wt: 245.11 g/mol
InChI Key: NCUJZKUKXMXJJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of brominated aromatic compounds can be complex, involving multiple steps to introduce bromine atoms into specific positions on the aromatic ring while maintaining or modifying other functional groups. A related synthesis process involves the electrochemical bromination of 4-methoxy toluene, yielding brominated products through a two-phase electrolysis method. This method achieves high yields and demonstrates the potential for selective bromination techniques in synthetic chemistry (Kulangiappar, Anbukulandainathan, & Raju, 2014).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography, NMR spectroscopy, and computational modeling to determine the arrangement of atoms within a molecule. While specific studies on "4-Bromo-2-(2-methoxyethoxy)toluene" may not be available, related research on brominated aromatic compounds offers insights into how bromine substituents affect molecular geometry and electronic structure. For instance, the structure of tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate was elucidated, showcasing the impact of bromine on molecular conformation and interactions (Sharutin & Sharutina, 2016).

Chemical Reactions and Properties

Brominated aromatic compounds participate in various chemical reactions, including further bromination, coupling reactions, and substitutions. These reactions are significantly influenced by the presence of bromine, which can activate the aromatic ring towards nucleophilic substitution or facilitate electrophilic substitution reactions. The synthesis and reactivity of methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene highlight the intricacies of brominated compound synthesis and the role of bromine in chemical transformations (Chen Bing-he, 2008).

Physical Properties Analysis

The physical properties of a compound, such as melting point, boiling point, solubility, and density, are crucial for understanding its behavior in different environments and applications. Bromine substitution affects these properties by increasing molecular weight and altering intermolecular forces. Research on the physical properties of similar brominated aromatic compounds, such as their dipole moments and solubility characteristics, provides valuable information for predicting the behavior of "4-Bromo-2-(2-methoxyethoxy)toluene" (Sato, Yamaguchi, & Shima, 1991).

Scientific Research Applications

Electrophilic Bromination and Derivatization

Electrochemical bromination methods, such as the one demonstrated by Kulangiappar et al. (2014), utilize a two-phase electrolysis for the bromination of aromatic compounds, yielding brominated products with high selectivity and yield (Kulangiappar et al., 2014). This method's relevance to 4-Bromo-2-(2-methoxyethoxy)toluene lies in its potential application for synthesizing derivatized toluenes through selective bromination, suggesting a pathway for modifying or creating similar compounds.

Lithiation and Functionalization

Wilkinson et al. (2008) discussed the lithiation of ortho-cresol derivatives, providing a route to substituted chromans through the reaction of lithiated species with electrophiles (Wilkinson et al., 2008). This research highlights a synthetic strategy that could potentially be applied to 4-Bromo-2-(2-methoxyethoxy)toluene for the introduction of various functional groups, expanding its utility in synthetic chemistry.

Biocatalysis and Enzymatic Modification

The study by Tao et al. (2004) on altering toluene 4-monooxygenase for the synthesis of methoxycatechol and other derivatives demonstrates the potential of biocatalysis in the modification of aromatic compounds (Tao et al., 2004). This approach could offer a biotechnological route to selectively modify 4-Bromo-2-(2-methoxyethoxy)toluene, enabling the production of novel compounds with potential applications in pharmaceuticals and materials science.

Material Science and Polymer Chemistry

Research by Durmaz et al. (2006) on the synthesis of block copolymers via Diels-Alder reactions showcases the application of functionalized aromatic compounds in creating advanced materials (Durmaz et al., 2006). The chemical functionality present in 4-Bromo-2-(2-methoxyethoxy)toluene could make it a valuable precursor in the design and synthesis of novel polymers with tailored properties.

Safety and Hazards

The safety data sheet for a similar compound, 4-Bromotoluene, indicates that it is harmful if inhaled and toxic to aquatic life with long-lasting effects . It’s important to handle such compounds with care, using personal protective equipment and working in a well-ventilated area .

properties

IUPAC Name

4-bromo-2-(2-methoxyethoxy)-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c1-8-3-4-9(11)7-10(8)13-6-5-12-2/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCUJZKUKXMXJJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10627005
Record name 4-Bromo-2-(2-methoxyethoxy)-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(2-methoxyethoxy)toluene

CAS RN

1291487-18-7
Record name 4-Bromo-2-(2-methoxyethoxy)-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.